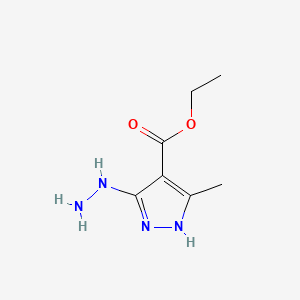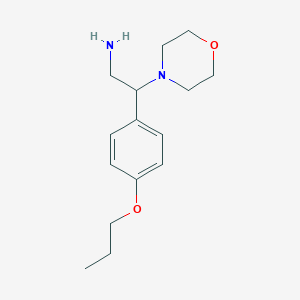
4-Bromonaphthalen-1-yl diphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromonaphthalen-1-yl diphenylcarbamate is an organic compound that features a brominated naphthalene ring bonded to a diphenylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromonaphthalen-1-yl diphenylcarbamate typically involves the reaction of 4-bromonaphthalene with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromonaphthalen-1-yl diphenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions with the aid of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromonaphthalen-1-yl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-bromonaphthalen-1-yl diphenylcarbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
- 4-Bromonaphthalen-1-yl boronic acid
- 4-Bromonaphthalen-1-amine
- 4-Bromo-1-naphthaleneboronic acid
Comparison: 4-Bromonaphthalen-1-yl diphenylcarbamate is unique due to the presence of both the brominated naphthalene ring and the diphenylcarbamate group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, 4-bromonaphthalen-1-yl boronic acid is primarily used in cross-coupling reactions, while 4-bromonaphthalen-1-amine is a precursor for various organometallic compounds.
Propiedades
Fórmula molecular |
C23H16BrNO2 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
(4-bromonaphthalen-1-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H16BrNO2/c24-21-15-16-22(20-14-8-7-13-19(20)21)27-23(26)25(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
Clave InChI |
AMFGXKBZZLNZFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B12127353.png)

![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)


![2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)



![butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12127397.png)
![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12127401.png)
![3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12127407.png)


